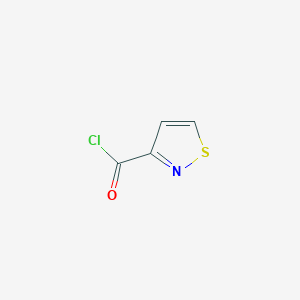
(1-Ethylcyclopropyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Ethylcyclopropyl)benzene: is an organic compound with the molecular formula C11H14 . It consists of a benzene ring substituted with a 1-ethylcyclopropyl group. This compound is part of the larger family of alkylbenzenes, which are known for their diverse chemical properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethylcyclopropyl)benzene typically involves the alkylation of benzene with 1-ethylcyclopropyl halides under Friedel-Crafts alkylation conditions. This reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the carbocation intermediate, which then reacts with benzene to form the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings to optimize production efficiency .
化学反応の分析
Types of Reactions: (1-Ethylcyclopropyl)benzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) with a Lewis acid catalyst for halogenation.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Substitution: Nitro, sulfo, and halogenated benzene derivatives.
Reduction: Cyclopropylbenzene derivatives.
科学的研究の応用
Chemistry: (1-Ethylcyclopropyl)benzene is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and chemical processes .
Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes .
作用機序
The mechanism of action of (1-Ethylcyclopropyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzene ring’s electron-rich nature allows it to undergo reactions with electrophiles, leading to the formation of substituted products. The cyclopropyl group can also influence the reactivity and stability of the compound by providing steric hindrance and electronic effects .
類似化合物との比較
Cyclopropylbenzene: Similar structure but lacks the ethyl group.
Ethylbenzene: Similar structure but lacks the cyclopropyl group.
Propylbenzene: Similar structure but with a propyl group instead of a cyclopropyl group.
Uniqueness: (1-Ethylcyclopropyl)benzene is unique due to the presence of both an ethyl and a cyclopropyl group attached to the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and applications .
特性
CAS番号 |
50462-84-5 |
|---|---|
分子式 |
C11H14 |
分子量 |
146.23 g/mol |
IUPAC名 |
(1-ethylcyclopropyl)benzene |
InChI |
InChI=1S/C11H14/c1-2-11(8-9-11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChIキー |
WTIVCWQXNLRRFJ-UHFFFAOYSA-N |
SMILES |
CCC1(CC1)C2=CC=CC=C2 |
正規SMILES |
CCC1(CC1)C2=CC=CC=C2 |
| 50462-84-5 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


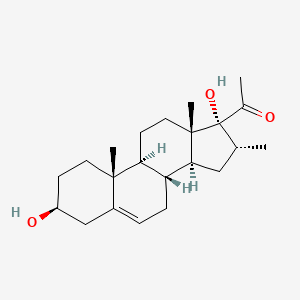
![2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3052960.png)
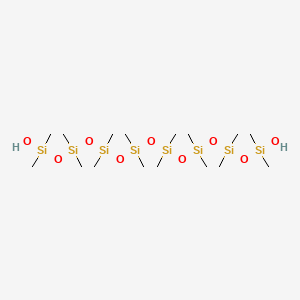
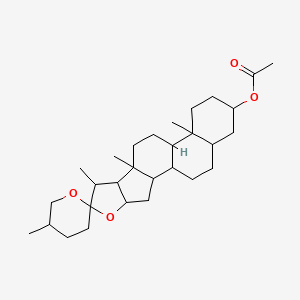
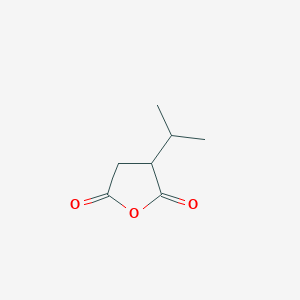
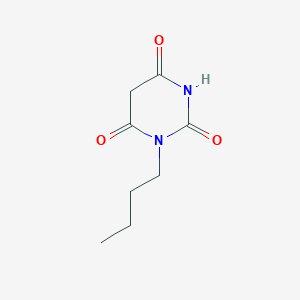
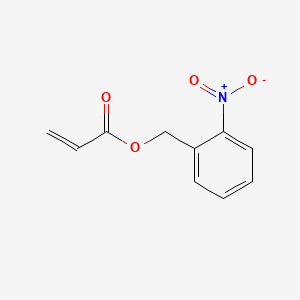
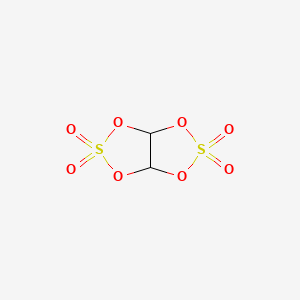
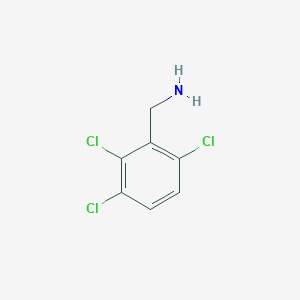
![ethyl 2-[(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate](/img/structure/B3052972.png)
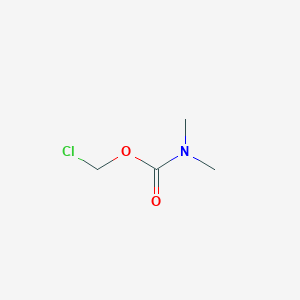
![1-methyl-4-[4-(4-methylphenyl)sulfonyloxybutan-2-yloxysulfonyl]benzene](/img/structure/B3052976.png)
